dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is a highly specialized compound with potential applications in various scientific fields. This compound features multiple deuterium and nitrogen-15 isotopes, making it particularly interesting for research in areas such as nuclear magnetic resonance (NMR) spectroscopy and isotope labeling studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, each requiring precise control of reaction conditions to ensure the incorporation of deuterium and nitrogen-15 isotopes. Common synthetic routes may include:
Deuteration Reactions: Utilizing deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Employing nitrogen-15 labeled reagents to introduce nitrogen-15 isotopes into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration and isotope exchange processes, with stringent quality control measures to ensure the purity and isotopic composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
NMR Spectroscopy: The deuterium and nitrogen-15 isotopes in the compound make it an excellent candidate for NMR studies, providing detailed information about molecular structure and dynamics.
Isotope Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Biology
Metabolic Studies: Employed in metabolic labeling experiments to study biochemical pathways and enzyme activities.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Medicine
Diagnostic Imaging: Potential use in imaging techniques such as positron emission tomography (PET) due to its isotopic composition.
Therapeutics: Explored for its therapeutic potential in treating specific medical conditions.
Industry
Material Science: Utilized in the development of advanced materials with unique properties due to its isotopic composition.
Catalysis: Investigated for its role in catalytic processes, particularly those involving isotope effects.
Wirkmechanismus
The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium and nitrogen-15 isotopes enhance signal resolution and sensitivity. In metabolic studies, the compound acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deuterated Compounds: Other compounds with deuterium isotopes, such as deuterated solvents (e.g., deuterated chloroform) and deuterated drugs (e.g., deuterated benzene).
Nitrogen-15 Labeled Compounds: Compounds labeled with nitrogen-15, such as nitrogen-15 labeled amino acids and nucleotides.
Uniqueness
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is unique due to its specific combination of deuterium and nitrogen-15 isotopes, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. Its complex structure and isotopic composition make it a valuable tool for advanced scientific research.
Eigenschaften
Molekularformel |
C9H12Li2N3O8P |
---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD2 |
InChI-Schlüssel |
UFCNMCCGLQVCAN-VTJQWCIHSA-L |
Isomerische SMILES |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.